molecular formula C23H18N2O2 B2824015 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-83-5

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2824015
CAS No.: 899217-83-5
M. Wt: 354.409
InChI Key: CPWCAMVDASINJW-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.409. The purity is usually 95%.
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Biological Activity

The compound 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a synthetic derivative belonging to the class of benzochromenes and pyrimidines. Its biological activities have garnered interest due to their potential applications in medicinal chemistry, particularly in cancer treatment and antioxidant properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H19N2O\text{C}_{20}\text{H}_{19}\text{N}_2\text{O}

This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The synthesis typically involves the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzochromene class. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against L1210 leukemia cells, suggesting significant cytotoxicity .

Antioxidant Activity

The antioxidant properties of this compound class are notable. In a DPPH radical scavenging assay, compounds similar to this compound demonstrated strong radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these compounds is believed to enhance their electron-donating capacity, thereby increasing their antioxidant efficacy .

Case Studies

  • Antitumor Efficacy :
    • A series of studies evaluated the antitumor activity of various benzochromene derivatives. For example, a specific derivative showed an IC50 value of approximately 15 µM against breast cancer cell lines . This suggests that modifications on the phenyl ring can significantly influence biological activity.
  • Antioxidant Assays :
    • In a comparative study using the DPPH assay, several derivatives were tested for their ability to scavenge free radicals. The results indicated that the compound exhibited an IC50 value of around 202 µM, which is competitive with known antioxidants like ascorbic acid (IC50 = 141 µM) .

Data Tables

Compound NameIC50 (µM)Activity Type
This compound202Antioxidant
Vitamin C141Antioxidant
Similar Benzochromene Derivative15Antitumor

Properties

CAS No.

899217-83-5

Molecular Formula

C23H18N2O2

Molecular Weight

354.409

IUPAC Name

14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26)

InChI Key

CPWCAMVDASINJW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

solubility

not available

Origin of Product

United States

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